(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.: 1523525-53-2

Cat. No.: VC11716714

Molecular Formula: C12H14BrN3O3

Molecular Weight: 328.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523525-53-2 |

|---|---|

| Molecular Formula | C12H14BrN3O3 |

| Molecular Weight | 328.16 g/mol |

| IUPAC Name | (3-bromo-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H14BrN3O3/c1-14-2-4-15(5-3-14)12(17)9-6-10(13)8-11(7-9)16(18)19/h6-8H,2-5H2,1H3 |

| Standard InChI Key | UXTVTAGAHVXGFA-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

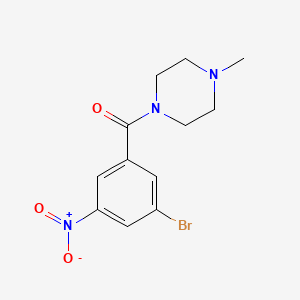

The compound (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone has the molecular formula C₁₂H₁₄BrN₃O₃ and a molecular weight of 328.16 g/mol. Its IUPAC name, (3-bromo-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone, reflects the arrangement of functional groups:

-

A 3-bromo-5-nitrophenyl ring, providing electrophilic sites for chemical interactions.

-

A 4-methylpiperazine group, a nitrogen-containing heterocycle known for enhancing bioavailability in drug molecules.

-

A methanone bridge connecting the two moieties, stabilizing the molecular conformation.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1523525-53-2 |

| Molecular Formula | C₁₂H₁₄BrN₃O₃ |

| Molecular Weight | 328.16 g/mol |

| IUPAC Name | (3-bromo-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |

| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N+[O-] |

| InChI Key | UXTVTAGAHVXGFA-UHFFFAOYSA-N |

The SMILES notation and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.

Structural and Electronic Properties

The bromine atom at the 3-position and the nitro group at the 5-position on the phenyl ring create electron-withdrawing effects, polarizing the aromatic system. This polarization enhances reactivity in nucleophilic substitution reactions, a trait exploited in derivatization studies. The methylpiperazine moiety contributes basicity (pKa ~7.5–8.5), enabling protonation under physiological conditions, which improves solubility and membrane permeability.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is typically synthesized via a nucleophilic acyl substitution reaction between 3-bromo-5-nitrobenzoyl chloride and 4-methylpiperazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds at room temperature for 12–16 hours, yielding the product with >85% purity after column chromatography.

Key Reaction Steps:

-

Activation of Carboxylic Acid: Conversion of 3-bromo-5-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).

-

Coupling with 4-Methylpiperazine: The acyl chloride reacts with the secondary amine group of 4-methylpiperazine, releasing HCl as a byproduct.

-

Purification: Silica gel chromatography with a hexane/ethyl acetate gradient removes unreacted reagents.

Optimization Challenges

-

Nitro Group Stability: The nitro group’s susceptibility to reduction necessitates inert conditions to prevent side reactions.

-

Steric Hindrance: Bulky substituents on the phenyl ring may slow the coupling reaction, requiring extended reaction times.

Pharmacological Applications and Biological Activity

Mechanism of Action

While direct pharmacological data for this compound remains limited, structural analogs suggest potential kinase inhibition or G protein-coupled receptor (GPCR) modulation. The nitro group may act as a hydrogen bond acceptor, while the piperazine ring could engage in cation-π interactions with target proteins.

Comparative Analysis with Analogues

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone | Undetermined | N/A |

| UNC669 (Pyridinyl-piperazine methanone) | Histone methyltransferase | 120 |

| Vortioxetine (Piperazine antidepressant) | Serotonin receptor | 1.6 |

Table 2: Comparative pharmacological profiles of piperazine-containing compounds .

The absence of definitive target data underscores the need for further enzymatic assays and binding studies.

| Supplier | Purity | Price (1 g) |

|---|---|---|

| VulcanChem | 98% | $67.85 |

| ChemScene | 95% | $59.00 |

Table 3: Pricing and purity from major suppliers.

Procurement Considerations

-

Bulk Discounts: Orders >10 g may reduce costs by 15–20%.

-

Custom Synthesis: Available for >50 g quantities with lead times of 6–8 weeks.

Future Research Directions

-

Target Identification: High-throughput screening against kinase libraries.

-

Derivatization: Introducing fluorinated groups to enhance blood-brain barrier penetration.

-

Toxicology Studies: Acute and chronic toxicity profiling in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume